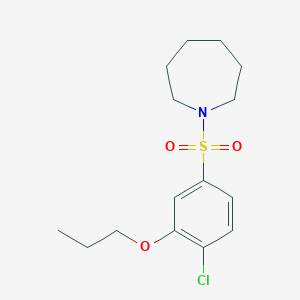![molecular formula C10H8Cl2N2O3S B245321 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole, also known as PD 169316, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in 1998 by scientists at Parke-Davis Pharmaceutical Research and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 acts as a competitive inhibitor of the ATP-binding site on p38 MAPK, preventing its activation and subsequent downstream signaling. This inhibition has been shown to block the phosphorylation of various substrates, including transcription factors and cytoskeletal proteins, leading to the suppression of inflammatory responses and other cellular processes.
Biochemical and Physiological Effects:
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, cell migration, and apoptosis. It has also been shown to modulate the activity of various signaling pathways, including the NF-κB and JNK pathways, and to regulate the expression of genes involved in inflammation, cell proliferation, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 is a highly specific and potent inhibitor of p38 MAPK, making it a valuable tool for investigating the role of this kinase in various biological processes. However, its use can be limited by its relatively short half-life and poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have therapeutic applications in the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the role of p38 MAPK in other biological processes, such as cell differentiation and survival, and the development of new tools to study these processes. Additionally, the use of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy for enhancing their efficacy and reducing toxicity.
Synthesemethoden
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-methoxyaniline with various reagents to form the sulfonyl chloride intermediate, which is then reacted with imidazole to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole 169316 has been widely used in scientific research as a tool to investigate the role of p38 MAPK in various biological processes. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, leading to the suppression of pro-inflammatory cytokine production, cell migration, and apoptosis.
Eigenschaften
Molekularformel |
C10H8Cl2N2O3S |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-17-9-4-8(12)10(5-7(9)11)18(15,16)14-3-2-13-6-14/h2-6H,1H3 |
InChI-Schlüssel |
KDSBUSIXTPYGOC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



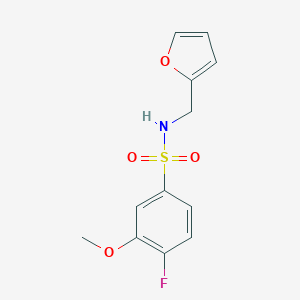
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
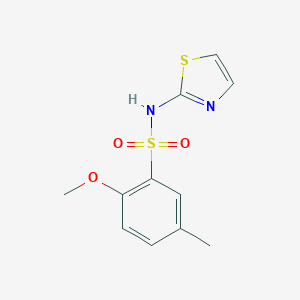
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
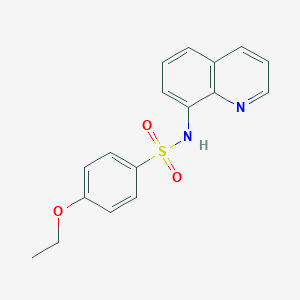
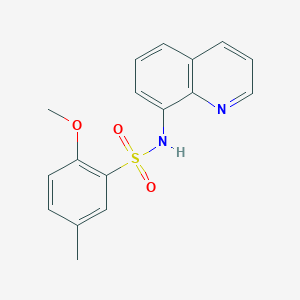
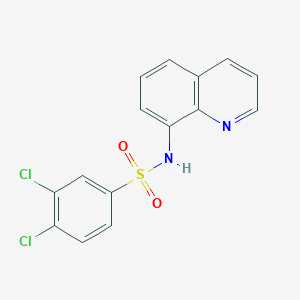
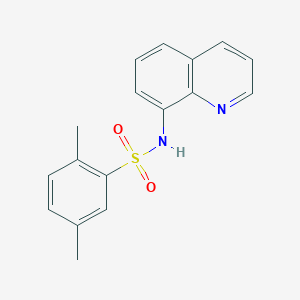
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
